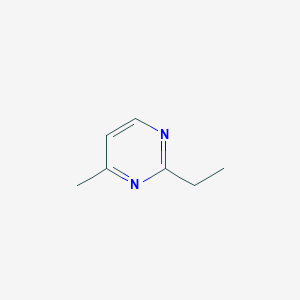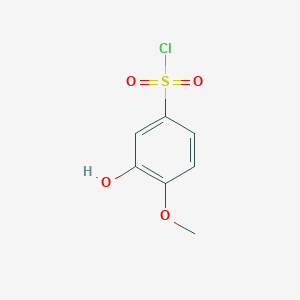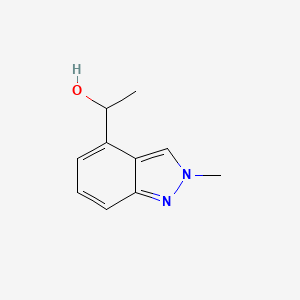![molecular formula C7H16N2O B13118973 N-Methyl-N-[2-(methylamino)ethyl]propanamide CAS No. 626255-73-0](/img/structure/B13118973.png)
N-Methyl-N-[2-(methylamino)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(2-(methylamino)ethyl)propionamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propionamide group attached to a methyl-substituted ethylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-N-(2-(methylamino)ethyl)propionamide can be synthesized through the reaction of N-methylpropionamide with methylamine. The reaction typically involves the use of anhydrous conditions to prevent the formation of by-products. The process can be summarized as follows:
Reactants: N-methylpropionamide and methylamine.
Conditions: Anhydrous environment, typically using a solvent like xylene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N-Methyl-N-(2-(methylamino)ethyl)propionamide involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure, ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(2-(methylamino)ethyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
Oxidation: Propionic acid derivatives.
Reduction: Methylamine derivatives.
Substitution: Various substituted amides depending on the reagents used
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(2-(methylamino)ethyl)propionamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations
Wirkmechanismus
The mechanism of action of N-Methyl-N-(2-(methylamino)ethyl)propionamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylpropionamide: Similar in structure but lacks the additional methylamino group.
N,N-Dimethylpropionamide: Contains two methyl groups attached to the nitrogen atom.
N-Methylacetamide: Similar amide structure but with an acetamide group instead of a propionamide group.
Uniqueness
N-Methyl-N-(2-(methylamino)ethyl)propionamide is unique due to the presence of both a methylamino and a propionamide group, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
626255-73-0 |
|---|---|
Molekularformel |
C7H16N2O |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
N-methyl-N-[2-(methylamino)ethyl]propanamide |
InChI |
InChI=1S/C7H16N2O/c1-4-7(10)9(3)6-5-8-2/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
AUCZYUIGCSQWJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C)CCNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine](/img/structure/B13118893.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate](/img/structure/B13118904.png)
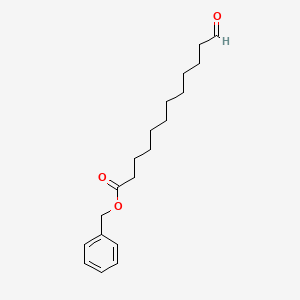
![Ethyl 5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13118918.png)

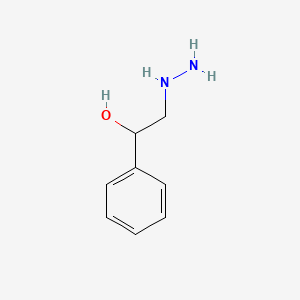
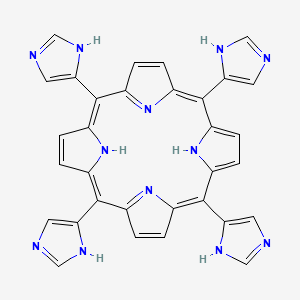
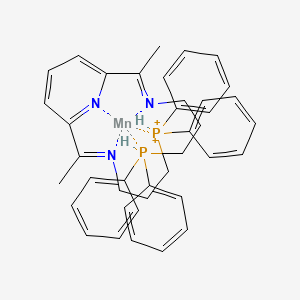
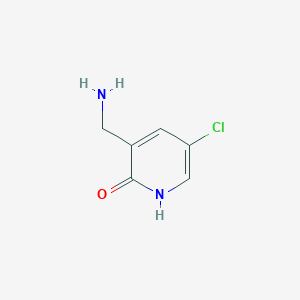
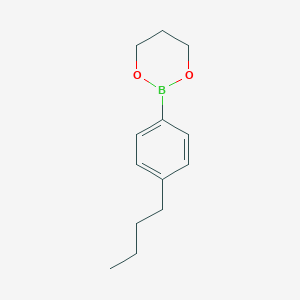
![3-[4-[4,6-Bis[4-(3-phosphonopentan-3-yl)phenyl]-1,3,5-triazin-2-yl]phenyl]pentan-3-ylphosphonic acid](/img/structure/B13118952.png)
